![molecular formula C9H16ClN B2877448 8-Azaspiro[4.5]dec-2-ene;hydrochloride CAS No. 2375261-92-8](/img/structure/B2877448.png)
8-Azaspiro[4.5]dec-2-ene;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Azaspiro[4.5]dec-2-ene;hydrochloride, also known as SPD-304, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of spirocyclic compounds and is known to possess unique pharmacological properties.5]dec-2-ene;hydrochloride.
Scientific Research Applications
Gene Expression Regulation
Research highlights the compound 5-Aza-2′-deoxycytidine (AzaD), a closely related compound, for its ability to activate methylated and silenced genes through promoter demethylation. This action suggests its utility in understanding and manipulating gene expression, especially in diseases where gene silencing plays a role. The diverse effects of AzaD on gene expression, depending on the environmental context, underline the complexity of its potential applications in scientific research (R. S. Seelan et al., 2018).
Drug Discovery and Development
The exploration of DNA-encoded chemical libraries (DECLs) showcases the relevance of complex molecules, potentially including 8-Azaspiro[4.5]dec-2-ene derivatives, in drug development. These libraries have become a pivotal tool in pharmaceutical research, offering a method to rapidly identify hit compounds for therapeutic development (R. Franzini & Cassie Randolph, 2016).
Environmental Protection
Concerns about the environmental impact of pharmaceutical drugs, especially those repurposed for treating diseases like COVID-19, highlight the importance of understanding and managing the presence of complex compounds, such as 8-Azaspiro[4.5]dec-2-ene derivatives, in environmental matrices. This awareness underscores the need for research into the degradation, removal, and ecological effects of pharmaceuticals in the environment (R. P. Nippes et al., 2021).
properties
IUPAC Name |
8-azaspiro[4.5]dec-2-ene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-4-9(3-1)5-7-10-8-6-9;/h1-2,10H,3-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSVQRHXBLBQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC=CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azaspiro[4.5]dec-2-ene;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


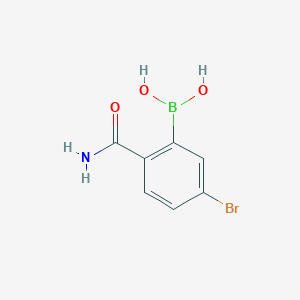
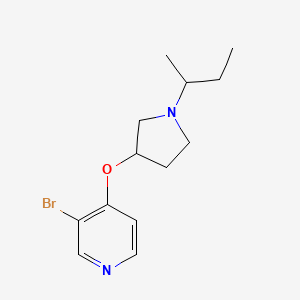



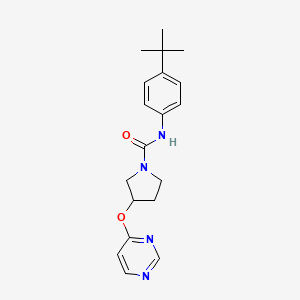

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2877378.png)
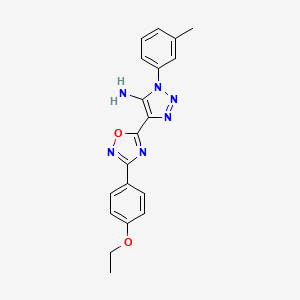

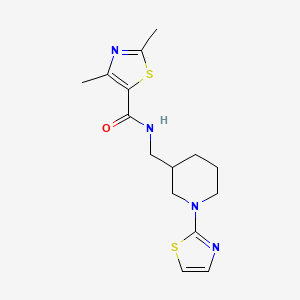
![4-({2-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2877385.png)
![Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate](/img/structure/B2877387.png)